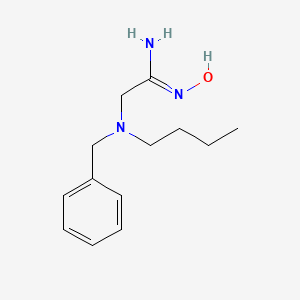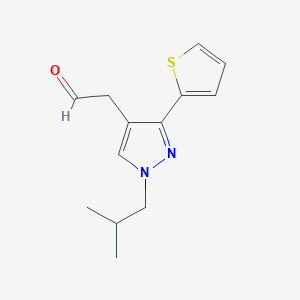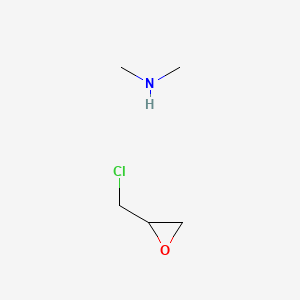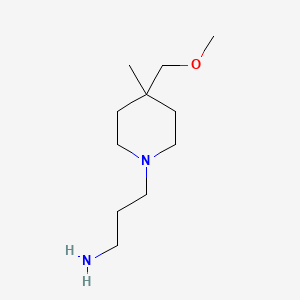
8-Oxo-guanosine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-guanosine-5’-triphosphate is an oxidized form of guanosine triphosphate, a purine nucleoside triphosphate. This compound is significant in the study of oxidative stress and its effects on cellular processes. It is formed when guanosine triphosphate undergoes oxidation, resulting in the addition of an oxygen molecule to the guanine base. This modification can lead to errors in DNA and RNA synthesis, making it a crucial marker for oxidative damage in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-guanosine-5’-triphosphate typically involves the oxidation of guanosine triphosphate. One common method is the acylation of 8-bromo-2’-deoxyguanosine in the presence of acetic anhydride and sodium acetate, followed by hydrolysis in N-dimethylformamide with pyridine as a catalyst . This process yields 8-Oxo-guanosine-5’-triphosphate with high purity.
Industrial Production Methods: Industrial production of 8-Oxo-guanosine-5’-triphosphate is less common due to its specialized applications. it can be produced in large quantities using enzymatic synthesis or chemical synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the oxidation of guanosine triphosphate .
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-guanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it back to guanosine triphosphate.
Substitution: Substitution reactions can occur at the oxygenated site, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, sodium acetate, and pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of guanosine triphosphate, each with distinct properties and applications .
Scientific Research Applications
8-Oxo-guanosine-5’-triphosphate has numerous applications in scientific research:
Chemistry: It is used as a marker for oxidative stress in chemical studies.
Biology: It helps in understanding the effects of oxidative damage on DNA and RNA synthesis.
Medicine: It is used in the study of diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of antioxidants and other protective agents .
Mechanism of Action
The mechanism of action of 8-Oxo-guanosine-5’-triphosphate involves its incorporation into DNA and RNA during synthesis. This incorporation can lead to errors in base pairing, resulting in mutations and other genetic anomalies. The compound primarily targets guanine bases and can pair with both adenine and cytosine, leading to replicational and translational errors .
Comparison with Similar Compounds
Guanosine triphosphate (GTP): The non-oxidized form of 8-Oxo-guanosine-5’-triphosphate.
8-Oxo-2’-deoxyguanosine-5’-triphosphate: Another oxidized form of guanosine triphosphate.
8-Hydroxyguanosine-5’-triphosphate: A similar compound with a hydroxyl group instead of an oxo group
Uniqueness: 8-Oxo-guanosine-5’-triphosphate is unique due to its specific oxidation state, which makes it a valuable marker for oxidative stress. Its ability to pair with both adenine and cytosine distinguishes it from other similar compounds, leading to unique applications in research and medicine .
Properties
CAS No. |
21238-36-8 |
|---|---|
Molecular Formula |
C10H16N5O15P3 |
Molecular Weight |
539.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
JCHLKIQZUXYLPW-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)

![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
